Product packaging for 4,5-Diamino-9H-fluoren-9-one(Cat. No.:)

4,5-Diamino-9H-fluoren-9-one

Cat. No.: B12045177
M. Wt: 210.23 g/mol
InChI Key: QMRQBHRUQRRJCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Fluorenone and Diaminofluorene (B97380) Chemistry

The chemistry of 4,5-Diamino-9H-fluoren-9-one is best understood by examining its parent structure, fluorenone, and its isomeric relatives, such as 2,7-diamino-9H-fluoren-9-one. Fluorenone itself is a yellow, crystalline solid that serves as a foundational building block in the synthesis of a wide array of functional materials and biologically active compounds. researchgate.netnasa.gov

The introduction of amino groups onto the fluorenone scaffold dramatically alters its properties. Diaminofluorenone isomers are key monomers in the synthesis of high-performance polymers like polyamides. scispace.com For instance, research has shown that polyamides prepared from the polycondensation of isophthaloyl chloride with 2,7-diaminofluorenone and 2,5-diaminofluorenone exhibit distinct solubility profiles and thixotropic properties in sulfuric acid solutions, highlighting how isomerism influences macroscopic material characteristics. scispace.com The 2,7-diamino isomer, in particular, has been used to prepare polyimide membranes for gas separation applications. conicet.gov.ar

The synthesis of diaminofluorenone derivatives can be challenging. While methods like the Ullmann coupling reaction have been successfully used to form C-N bonds with carbazole (B46965) derivatives on a 2,7-diiodofluorenone core, these conditions were reported to be unsuccessful with bis-arylamines, which can lead to ring-opening and the formation of carboxylic acid byproducts. nih.gov A more common route involves the nitration of fluorenone to form a dinitrofluorenone intermediate, followed by reduction to the diamine. smolecule.com For example, 2,7-dinitrofluorenone is a well-documented intermediate that can be reduced to 2,7-diamino-9H-fluoren-9-one. nih.govmdpi.com A plausible, though not explicitly documented, synthetic pathway to this compound would involve the formation of 4,5-dinitro-9H-fluoren-9-one and its subsequent reduction.

Significance and Research Rationale for Polycyclic Aromatic Ketones with Amino Substituents

Polycyclic aromatic ketones (PAKs) with amino substituents are a significant class of compounds in materials science and medicinal chemistry. The combination of an electron-withdrawing ketone group and electron-donating amino groups on a conjugated polycyclic scaffold creates a "push-pull" electronic system. This intramolecular charge transfer character is highly desirable for creating materials with nonlinear optical properties and for developing novel dyes and sensors. nih.gov

The research rationale for investigating compounds like this compound is driven by several factors:

Advanced Polymers: Diamine monomers are crucial for synthesizing polyimides and other high-performance polymers. The specific geometry of the 4,5-isomer could impart unique chain packing and physical properties compared to more linear isomers like the 2,7-diamine.

Organic Electronics: The optoelectronic properties of the fluorenone core make it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics. nih.gov The amino groups can be further functionalized to tune the HOMO/LUMO energy levels and enhance charge transport capabilities.

Medicinal Chemistry: Fluorene (B118485) derivatives have shown a wide range of biological activities. nih.govresearchgate.net For example, symmetrically substituted 2,7-diaminofluorene (B165470) derivatives have been developed as highly potent inhibitors of the Hepatitis C Virus (HCV). smolecule.comresearchgate.net The unique stereochemistry of the 4,5-isomer could lead to novel interactions with biological targets.

Overview of Fluorenone Scaffold in Advanced Chemical Research

The fluorene scaffold is a rigid, planar, and highly conjugated system, making it an attractive building block in supramolecular chemistry and materials science. nasa.govchemicalbook.com Its derivatives are extensively studied for applications ranging from OLEDs and solar cells to chemical sensors and bioimaging. nasa.govchemicalbook.com

The versatility of the fluorenone scaffold stems from the reactivity of several key positions on its aromatic rings (primarily C2, C7, C4, and C5) and the ketone group at C9. The ketone functionality not only influences the electronic properties but also provides a reactive site for creating spirocyclic compounds and other complex architectures.

Comparative Data of Fluorenone and a Key Isomer

CompoundMolecular FormulaMolecular Weight (g/mol)Melting Point (°C)Key Applications
9H-Fluoren-9-oneC₁₃H₈O180.20 mdpi.com84 mdpi.comPrecursor for dyes, polymers, and pharmaceuticals. researchgate.net
2,7-Diamino-9H-fluoren-9-oneC₁₃H₁₀N₂O210.23290Monomer for polyamides and polyimides. scispace.comconicet.gov.ar
2,7-Dinitro-9H-fluoren-9-oneC₁₃H₆N₂O₅270.20 mdpi.com292-295 researchgate.netPhotoconducting material; synthetic intermediate. mdpi.com

The functionalization of the fluorenone core, as seen in the transition to diaminofluorenones, unlocks new potential. The specific substitution pattern is paramount, and while research on the 2,7- and 2,5-isomers has yielded significant advances in polymer science, the potential of the 4,5-isomer remains an open area for future investigation. The unique C₂-symmetry of this compound suggests it could be a valuable chiral building block or a precursor to novel ligands in coordination chemistry, distinct from its more linear counterparts.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10N2O B12045177 4,5-Diamino-9H-fluoren-9-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H10N2O

Molecular Weight

210.23 g/mol

IUPAC Name

4,5-diaminofluoren-9-one

InChI

InChI=1S/C13H10N2O/c14-9-5-1-3-7-11(9)12-8(13(7)16)4-2-6-10(12)15/h1-6H,14-15H2

InChI Key

QMRQBHRUQRRJCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)N)C3=C(C2=O)C=CC=C3N

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 4,5 Diamino 9h Fluoren 9 One

Reactions Involving the Fluorenone Carbonyl Group

The ketone functionality at the C9 position of the fluorene (B118485) scaffold is a key site for chemical modification. It is characterized by its electrophilicity, making it susceptible to attack by various nucleophiles and a participant in condensation reactions.

The carbonyl carbon of 4,5-Diamino-9H-fluoren-9-one is electrophilic and can be attacked by nucleophilic reagents. This type of reaction is fundamental to ketone chemistry and allows for the transformation of the carbonyl group into other functionalities. A prime example of such a transformation is the reaction with organometallic reagents, such as Grignard reagents.

In a related reaction, 4,5-diazafluoren-9-one (B35911) reacts with a Grignard reagent (phenylmagnesium bromide) in ether. nih.gov The nucleophilic phenyl group from the Grignard reagent attacks the electrophilic carbonyl carbon, and after hydrolysis, a tertiary alcohol, 9-Phenyl-4,5-diaza-9H-fluoren-9-ol, is formed. nih.gov This demonstrates a typical 1,2-addition mechanism where the C=O double bond is converted into a C-OH single bond, and a new carbon-carbon bond is established. unime.it The process is highly chemoselective, targeting the carbonyl group. unime.it It is expected that this compound would undergo similar nucleophilic additions.

Table 1: Example of Nucleophilic Addition on a Fluorenone-like Core

Reactant Reagent Product Reaction Type Reference

Condensation reactions involving the carbonyl group are another important class of transformations for fluorenone derivatives. These reactions typically involve the reaction of the ketone with a compound containing a reactive hydrogen atom, leading to the formation of a new double bond and the elimination of a small molecule, usually water.

For instance, the parent compound, 9-fluorenone (B1672902), undergoes condensation with phenol (B47542) in the presence of an ionic liquid and a mercapto compound as a synergistic catalyst system. rsc.org This reaction yields 9,9-bis(4-hydroxyphenyl)fluorene (B116638) (BHPF), a key monomer in the synthesis of high-performance polymers. rsc.org

Furthermore, the carbonyl group of 9-fluorenone can react with hydrazides to form hydrazones. In a multi-component reaction, 9-fluorenone condenses with cyanoacetohydrazide to form an intermediate hydrazone, which is a key step in the synthesis of complex heterocyclic structures like tetrahydroimidazo[1,2-a]pyridine derivatives. rsc.orgrsc.org This reaction highlights the ability of the fluorenone carbonyl to react with amine derivatives to form C=N bonds. rsc.orgrsc.org

Reactivity of the Aromatic Amino Substituents in this compound

The two amino groups attached to the aromatic rings of the fluorenone core are nucleophilic and provide another avenue for chemical modification. These groups can undergo a variety of reactions common to aromatic amines, such as acylation, coupling, and the formation of imines.

The amino groups of diaminofluorenones can be readily acylated by reacting with acylating agents like acyl chlorides or acid anhydrides to form amides. This reaction is a common method for introducing new functional groups or for protecting the amine functionality.

A relevant example is the synthesis of 2,7-bis[2-(arylthio)acetamido]-9H-fluoren-9-ones. nih.gov In this process, 2,7-diamino-9H-fluoren-9-one is first converted to an amide derivative through a reaction with 2-bromoacetyl bromide in the presence of triethylamine (B128534) (TEA). nih.gov This demonstrates a nucleophilic acyl substitution where the nitrogen atom of the amino group attacks the carbonyl carbon of the acyl bromide. The reactivity of the carbamate (B1207046) functional group, which can be formed via acylation, also includes hydrolysis and further nucleophilic substitution. smolecule.com

Table 2: Acylation of a Diaminofluorenone Derivative

Reactant Reagent Product Type Reaction Condition Reference

The amino groups on the fluorenone scaffold can facilitate or be transformed to participate in various cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions such as the Stille, Suzuki, and Sonogashira couplings are widely used in organic synthesis. wikipedia.orgnih.govmdpi.comnih.gov

For example, the Sonogashira coupling reaction has been employed to prepare novel copolymers from 2,7-linked fluorene repeat units. mdpi.com While this example uses a diethynylfluorene derivative, the synthesis of such monomers often starts from functionalized fluorenes where amino groups could be precursors to other functionalities like halides or triflates needed for coupling. wikipedia.org Similarly, the Stille reaction couples an organotin compound with an organic halide or pseudohalide in the presence of a palladium catalyst. wikipedia.org Diaminofluorenones can be converted to dihalofluorenones, which can then serve as substrates in these coupling reactions to build more complex architectures. The development of main-chain ionic polymers through a ring-transmutation polymerization reaction with 9,9′-dioctyl-9H-fluorene-2,7-diamine is another example of how diaminofluorenes are used in polymerization (coupling) reactions. nih.gov

The reaction of the primary aromatic amino groups of this compound with aldehydes or ketones results in the formation of imines, commonly known as Schiff bases. wikipedia.org This reaction involves a nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to form the C=N double bond. wikipedia.orglibretexts.org The reaction is typically acid-catalyzed. libretexts.org

The formation of Schiff bases is a versatile reaction. For example, phenanthrene-9,10-diamines are condensed with o-hydroxy aldehydes to produce Schiff bases, which can then be chelated with metals to create pigments. google.com Given that this compound has two primary amino groups, it can react with two equivalents of an aldehyde to form a di-imine. These Schiff bases are important intermediates in organic synthesis and can also be used as ligands in coordination chemistry. wikipedia.orgresearchgate.net The formation of hydrazones, as mentioned in section 3.1.2, is a specific type of imine formation. rsc.orgrsc.org

Table 3: General Reaction for Schiff Base Formation

Reactant 1 Reactant 2 Product Type Key Feature Reference
Primary Amine (e.g., from Diaminofluorenone) Aldehyde or Ketone Imine (Schiff Base) Formation of a C=N double bond wikipedia.orglibretexts.org

Heterocyclic Ring Formation Utilizing this compound

The strategic placement of two amino groups ortho to each other on the fluorene ring makes this compound a valuable precursor for the synthesis of complex heterocyclic structures, particularly those containing a quinoxaline (B1680401) moiety. Quinoxalines and their derivatives are an important class of nitrogen-containing heterocycles known for their applications in materials science and pharmaceuticals.

The most prominent heterocyclic ring-forming reaction involving this compound is its condensation with 1,2-dicarbonyl compounds. This reaction proceeds readily to form a new six-membered pyrazine (B50134) ring fused to the fluorenone core, resulting in the formation of an 11H-indeno[1,2-b]quinoxaline-11-one derivative. This transformation is a specific example of the well-established synthesis of quinoxalines from aromatic ortho-diamines. pharmacyinfoline.comnih.gov

The general reaction involves the treatment of this compound with a 1,2-dicarbonyl compound, such as benzil, typically in a warm alcoholic solvent like ethanol. The reaction can often proceed without a catalyst or be facilitated by mild acid catalysis. pharmacyinfoline.comscribd.comencyclopedia.pub The process involves a two-step condensation, forming two new carbon-nitrogen bonds and eliminating two molecules of water to yield the highly conjugated and stable aromatic quinoxaline system.

Table 1: Representative Synthesis of a Fluorene-Fused Quinoxaline Derivative This interactive table details a representative reaction for the synthesis of 2,3-diphenyl-11H-indeno[1,2-b]quinoxalin-11-one, based on the classical condensation of an ortho-diamine with benzil. pharmacyinfoline.comscribd.com

Reactant 1Reactant 2SolventConditionsProductYield
This compoundBenzilRectified Spirit / EthanolWarm (Water Bath), 30 min2,3-Diphenyl-11H-indeno[1,2-b]quinoxalin-11-oneHigh

The resulting fluorene-fused quinoxaline derivatives are of significant interest. For instance, the core structure, 11H-indeno[1,2-b]quinoxalin-11-one, has been identified as a scaffold for developing kinase inhibitors. nih.govdrugbank.comnih.gov

Furthermore, the difunctional nature of this compound makes it an ideal monomer for polymerization. When reacted with bis(1,2-dicarbonyl) compounds, it can undergo step-growth polymerization to produce polyquinoxalines. nih.govresearchgate.netsci-hub.st These high-performance polymers are known for their exceptional thermal stability, chemical resistance, and valuable mechanical properties, making them suitable for use in aerospace and electronics. nih.govsci-hub.st The incorporation of the rigid and planar fluorenone unit into the polymer backbone can enhance these properties and introduce unique photophysical characteristics.

Spectroscopic Characterization Techniques for 4,5 Diamino 9h Fluoren 9 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei, allowing for the precise assignment of atoms within the fluorenone core and its substituents.

¹H NMR Spectral Analysis of Fluorenone Derivatives

The ¹H NMR spectra of fluorenone derivatives exhibit characteristic signals for aromatic protons. For instance, in some fluorenone derivatives, aromatic protons resonate in the range of δ 7.0–8.0 ppm. The introduction of substituents significantly influences the chemical shifts of nearby protons. For example, electron-withdrawing groups like nitro groups cause a downfield shift of adjacent protons, as seen in a derivative where a signal at 8.18 ppm is consistent with the presence of nitro groups at the para position. researchgate.net Conversely, the conversion of a nitro group to a primary amine results in a broad resonance singlet at approximately 4.87 ppm, confirming the presence of the amine protons. researchgate.net In (9H-Fluoren-9-yl)urea, the full assignment of the ¹H NMR spectrum was achieved with the aid of 2D NMR techniques. uni-ruse.bg For 1-methyl-2,7-dinitro-9H-fluoren-9-one, the methyl group at the 1-position shows a sharp singlet between δ 2.8–3.2 ppm, while the aromatic protons appear as distinct splitting patterns in the δ 7.5–8.5 ppm region.

Table 1: Representative ¹H NMR Chemical Shifts for Protons in Fluorenone Derivatives

Proton TypeChemical Shift (ppm)Compound Context
Aromatic Protons7.0 - 8.0General Fluorenone Derivatives
Aromatic (para to NO₂)8.18Dinitro-fluorenone derivative researchgate.net
Primary Amine (NH₂)4.87 (broad singlet)Diamino-fluorenone derivative researchgate.net
Methyl (at C-1)2.8 - 3.2 (singlet)1-Methyl-2,7-dinitro-9H-fluoren-9-one
Aromatic (Nitro-substituted)7.5 - 8.51-Methyl-2,7-dinitro-9H-fluoren-9-one

¹³C NMR Spectral Analysis of Fluorenone Derivatives

In ¹³C NMR spectra of fluorenone derivatives, the carbonyl carbon (C=O) of the fluorenone ketone typically appears significantly downfield. For example, in 1-methyl-2,7-dinitro-9H-fluoren-9-one, this signal is found in the δ 190–200 ppm range. The carbons attached to nitro groups are also deshielded, resonating between δ 140–150 ppm. For (9H-Fluoren-9-yl)urea, the carbonyl carbon of the urea (B33335) group (NC=O) gives a characteristic peak at δ 159.25 ppm. uni-ruse.bg In other derivatives, the aromatic carbons of the fluorene (B118485) moiety show signals at approximately δ 120.11, 127.59, and 128.27 ppm. uni-ruse.bg The complete assignment of the ¹³C NMR spectrum of (9H-fluoren-9-yl)urea was confirmed using HMBC (Heteronuclear Multiple Bond Correlation) spectroscopy. uni-ruse.bg

Table 2: Key ¹³C NMR Chemical Shifts for Carbons in Fluorenone Derivatives

Carbon TypeChemical Shift (ppm)Compound Context
Carbonyl (Ketone)190 - 2001-Methyl-2,7-dinitro-9H-fluoren-9-one
Carbonyl (Urea)159.25(9H-Fluoren-9-yl)urea uni-ruse.bg
Nitro-substituted Aromatic140 - 1501-Methyl-2,7-dinitro-9H-fluoren-9-one
Aromatic120.11 - 128.27(9H-Fluoren-9-yl)urea uni-ruse.bg

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is crucial for identifying the characteristic functional groups within a molecule by detecting their vibrational frequencies. In fluorenone derivatives, the most prominent absorption band is typically that of the carbonyl (C=O) stretching vibration of the ketone group, which appears in the range of 1650–1750 cm⁻¹. For instance, in 2,7-bis(pyridin-3-ylethynyl)fluoren-9-one, this peak is observed at 1716 cm⁻¹. mdpi.com The presence of amino groups (NH₂) in 4,5-Diamino-9H-fluoren-9-one would be expected to show characteristic N-H stretching vibrations, typically in the region of 3300-3500 cm⁻¹. For other derivatives, specific functional groups give rise to distinct peaks. For example, the C≡C stretching of an alkynyl group is seen at 2206 cm⁻¹ in 2,7-bis(pyridin-3-ylethynyl)fluoren-9-one. mdpi.com In a spirocyclic hydantoin (B18101) derivative of fluorene, strong absorptions at 1745 cm⁻¹ are attributed to the C=O stretch.

Table 3: Characteristic IR Absorption Frequencies for Fluorenone Derivatives

Functional GroupWavenumber (cm⁻¹)Compound Context
C=O (Ketone)1650 - 1750General Fluorenone Derivatives
C=O (Ketone)17162,7-Bis(pyridin-3-ylethynyl)fluoren-9-one mdpi.com
C≡C (Alkynyl)22062,7-Bis(pyridin-3-ylethynyl)fluoren-9-one mdpi.com
C=O (Hydantoin)1745Spiro(9H-fluorene-9,4'-imidazolidine)-2',5'-dione derivative

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The conjugated system of the fluorenone core gives rise to characteristic absorption bands. For example, 2,7-bis(pyridin-3-ylethynyl)fluoren-9-one in chloroform (B151607) exhibits absorption maxima at 304, 339, 349, and 436 nm. mdpi.com The electronic properties of fluorenone derivatives can be tuned by the introduction of various substituents. For instance, the unsubstituted 9-fluorenone (B1672902) has a λmax around 350 nm. The introduction of amino groups in this compound is expected to cause a bathochromic (red) shift in the absorption maxima due to the electron-donating nature of the amino groups extending the conjugation.

X-ray Diffraction (XRD) Analysis for Solid-State Structure Determination (General to Fluorenone Derivatives)

X-ray diffraction analysis of single crystals provides the most definitive three-dimensional structure of a molecule in the solid state. Studies on various fluorenone derivatives have revealed detailed information about their molecular geometry, conformation, and crystal packing. iaea.org For example, some fluorenone derivatives crystallize in a monoclinic system. The planarity of the fluorenone backbone is a key structural feature. The introduction of substituents can induce steric and electronic effects, leading to changes in bond lengths and angles compared to the unsubstituted fluorenone. For instance, the C=O bond length in one derivative was determined to be 1.221 Å. XRD studies are crucial for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which influence the material's bulk properties.

Table 4: Summary of Spectroscopic Techniques and Their Applications for this compound and its Derivatives

TechniqueInformation Obtained
¹H NMRChemical environment and connectivity of hydrogen atoms.
¹³C NMRCarbon framework and presence of functional groups.
IR SpectroscopyIdentification of functional groups (e.g., C=O, N-H).
UV-Vis SpectroscopyElectronic transitions and extent of conjugation.
Mass SpectrometryMolecular weight and fragmentation patterns.
X-ray Diffraction3D molecular structure, bond lengths, bond angles, and crystal packing. iaea.org

Theoretical and Computational Studies on 4,5 Diamino 9h Fluoren 9 One

Density Functional Theory (DFT) Calculations for Molecular Structure and Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and properties.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For 4,5-Diamino-9H-fluoren-9-one, this would involve calculating the potential energy of the molecule for various arrangements of its atoms and finding the geometry with the minimum energy. This process provides crucial information on bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) (Note: This table is illustrative as specific data for this compound was not found. The values are representative of typical bond lengths and angles in similar aromatic systems.)

ParameterValue
C=O Bond Length~1.22 Å
C-N Bond Length~1.38 Å
C-C (Aromatic) Bond Length~1.40 Å
C-C-C (Ring) Bond Angle~120°
H-N-H Bond Angle~112°

The electronic properties of a molecule are largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's chemical reactivity, stability, and optical properties.

For this compound, the amino groups are expected to be electron-donating, which would raise the energy of the HOMO. The fluorenone core, with its electron-withdrawing carbonyl group, influences the LUMO. DFT calculations can provide precise energies for these orbitals and map their spatial distribution. The HOMO is anticipated to be localized primarily on the diamino-substituted aromatic ring, while the LUMO is expected to be concentrated around the carbonyl group and the central five-membered ring.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative) (Note: This table is illustrative as specific data for this compound was not found. The values are representative of typical energies for similar aromatic amines.)

OrbitalEnergy (eV)
HOMO~ -5.5 eV
LUMO~ -2.0 eV
HOMO-LUMO Gap~ 3.5 eV

Vibrational Spectrum Assignments Through Computational Methods

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. By analyzing the computed vibrational modes, each peak in the experimental spectrum can be assigned to a specific molecular motion, such as the stretching of the C=O bond or the bending of the N-H bonds. This provides a detailed understanding of the molecule's vibrational dynamics. For this compound, characteristic vibrational modes would include the carbonyl stretch, aromatic C-C stretching, and N-H stretching and bending vibrations.

Time-Dependent Density Functional Theory (TDDFT) for Optical Property Prediction

Time-Dependent Density Functional Theory (TDDFT) is a powerful tool for predicting the electronic absorption spectra of molecules. It calculates the energies of electronic transitions from the ground state to various excited states. These transition energies correspond to the wavelengths of light that the molecule absorbs. TDDFT also provides the oscillator strength for each transition, which is related to the intensity of the absorption peak.

For this compound, the presence of the amino groups is expected to cause a significant red-shift (a shift to longer wavelengths) in the absorption spectrum compared to the parent 9-fluorenone (B1672902). This is due to the charge-transfer character of the electronic transitions from the electron-donating amino groups to the electron-accepting fluorenone core.

Table 3: Predicted Electronic Transitions for this compound (Illustrative) (Note: This table is illustrative as specific data for this compound was not found. The values are representative of typical transitions in similar donor-acceptor systems.)

TransitionWavelength (nm)Oscillator Strength (f)Major Contribution
S0 → S1~450 nm~0.8HOMO → LUMO
S0 → S2~350 nm~0.3HOMO-1 → LUMO

Molecular Dynamics Simulations for Supramolecular Interactions (General to Fluorene (B118485) Systems)

While DFT and TDDFT are excellent for studying individual molecules, molecular dynamics (MD) simulations are employed to understand how molecules interact with each other and their environment over time. For fluorene-based systems, MD simulations can provide insights into supramolecular assembly, such as the formation of aggregates or liquid crystalline phases. These simulations model the forces between molecules, including van der Waals interactions and hydrogen bonding. In the case of this compound, the amino groups can participate in hydrogen bonding, which would significantly influence its intermolecular interactions and self-assembly behavior. MD simulations can predict how these molecules would pack in a solid state or behave in a solution, which is crucial for designing materials with specific properties.

Advanced Applications and Material Science Integration of 4,5 Diamino 9h Fluoren 9 One

Role in Polymer Synthesis and Functional Materials (General to Diaminofluorenones)

Diaminofluorenone derivatives, including 4,5-Diamino-9H-fluoren-9-one, are instrumental in the synthesis of functional polymers. The amino groups provide reactive sites for polymerization reactions, while the fluorenone core imparts desirable thermal, mechanical, and photophysical properties to the resulting materials. These polymers find applications in diverse fields, from high-performance plastics to organic electronics.

Precursor in Covalent Organic Framework (COF) Synthesis

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with ordered structures and high surface areas. tcichemicals.com Diamine linkers are crucial components in the construction of many COFs, particularly those formed through imine bond condensation. tcichemicals.comdiva-portal.org In this context, diaminofluorenone derivatives serve as valuable precursors. For instance, 2,7-diamino-9H-fluoren-9-one has been utilized in the synthesis of ketone-containing COFs. chinesechemsoc.org The general strategy involves the condensation of a diamine linker with a multiformyl-functionalized monomer, such as 1,3,5-triformylphloroglucinol (TFP), to create a stable, porous framework. tcichemicals.comchinesechemsoc.org

The resulting COFs can exhibit enhanced properties for specific applications. For example, the incorporation of redox-active ketone groups into the COF skeleton can lead to materials with superior capacitance and rate capabilities for energy storage. chinesechemsoc.org The precise control over the molecular-level structure of COFs allows for the tuning of their properties, making them promising candidates for applications in gas storage, separation, catalysis, and electronics. tcichemicals.comuni-muenchen.de

Integration into Oligophenyleneimines and Related Polymeric Systems

Diaminofluorenes are key monomers in the synthesis of oligophenyleneimines, a class of polymers with interesting photochromic and semiconducting properties. mdpi.comresearchgate.net These materials are typically synthesized via mechanochemistry, reacting a diaminofluorene (B97380) with a dialdehyde, such as 2,5-bis(octyloxy)terephthalaldehyde. mdpi.comresearchgate.net The resulting oligomers, like DAFCHO, which incorporates a 2,7-diaminofluorene (B165470) unit, have been shown to be organic semiconductors. mdpi.comresearchgate.net The integration of the fluorene (B118485) moiety contributes to the electronic properties of the polymer chain.

The optical and electrochemical properties of these oligophenyleneimines can be tuned. For example, the energy band gap of DAFCHO was determined to be 2.50 eV in a chloroform (B151607) solution and 2.34 eV in a film, highlighting the influence of the material's state on its electronic behavior. mdpi.comresearchgate.net Such tunable properties make these materials promising for applications in organic electronics.

Potential in Supramolecular Chemistry and Self-Assembly (General to Fluorenone Derivatives)

Fluorenone derivatives are versatile building blocks in supramolecular chemistry due to their rigid, planar structure and the presence of a polar carbonyl group. rsc.org These features facilitate non-covalent interactions, such as hydrogen bonding and π-π stacking, which drive the self-assembly of molecules into well-defined, higher-order structures. nih.govoup.com The ability to control the self-assembly of fluorenone derivatives allows for the creation of complex nanostructures with tailored functionalities. acs.org

Design of Building Blocks for Supramolecular Architectures

The rational design of fluorenone-based building blocks is central to the construction of novel supramolecular architectures. mdpi.com By modifying the fluorenone core with various functional groups, researchers can direct the self-assembly process to create specific structures, such as gels, liquid crystals, and molecular cages. oup.comresearchgate.net For instance, the introduction of urethane (B1682113) units onto a fluorenone derivative can induce the formation of supramolecular gels in organic solvents through hydrogen bonding. oup.com

Furthermore, fluorenone derivatives can be incorporated into larger, more complex supramolecular systems. They have been used to construct coordination-driven self-assembled structures, such as molecular baskets and trifacial tubes. acs.org In these systems, the fluorenone scaffold provides the necessary geometric constraints to guide the assembly of metal ions and ligands into discrete, functional architectures. acs.org

Investigation of Hydrogen Bonding Motifs in Ordered Structures

Hydrogen bonding plays a critical role in directing the self-assembly of fluorenone derivatives into ordered structures. acs.org The carbonyl group of the fluorenone core acts as a hydrogen bond acceptor, while appended functional groups, such as amino or urethane moieties, can act as hydrogen bond donors. nih.govoup.comacs.org The interplay of these interactions leads to the formation of specific hydrogen bonding motifs that dictate the packing of the molecules in the solid state or in solution. rsc.orgdigitellinc.com

The study of these motifs is crucial for understanding and controlling the properties of the resulting materials. For example, the formation of intermolecular hydrogen bonds can significantly influence the photophysical properties of fluorenone derivatives, leading to changes in fluorescence color and intensity. researchgate.netrsc.org In some cases, hydrogen bonding can lead to the formation of supramolecular gels with stimuli-responsive properties. nih.govoup.com

Optoelectronic Applications and Luminescent Properties

Fluorenone and its derivatives are widely recognized for their promising photophysical properties, making them key components in the development of optoelectronic materials. mdpi.com These compounds often exhibit intramolecular charge transfer (ICT) characteristics, where the fluorenone core acts as an electron acceptor. nih.govresearchgate.net This property, combined with their high thermal stability and processability, has led to their use in a variety of applications, including organic light-emitting diodes (OLEDs), sensors, and solar cells. mdpi.comresearchgate.netacs.org

The luminescent properties of fluorenone derivatives are highly sensitive to their molecular structure and environment. acs.org The introduction of electron-donating substituents can significantly alter the energy of the excited state and, consequently, the emission wavelength. acs.org Furthermore, factors such as solvent polarity and the formation of aggregates can have a profound impact on their photoluminescence. researchgate.netrsc.org For instance, some fluorenone derivatives exhibit solvatochromism, where the emission color changes with the polarity of the solvent. researchgate.net

Table of Photophysical Properties for a Fluorenone Derivative

SolventAbsorption Max (nm)Emission Max (nm)
Hexane---Sky Blue
THF---Green
DMF---Yellow
Data derived from a study on a fluorenone derivative with an extended conjugated structure. researchgate.net

In the solid state, the aggregation of fluorenone derivatives can lead to red-shifted emission and, in some cases, a decrease in luminescence intensity due to intermolecular interactions. rsc.org However, strategic molecular design can mitigate these effects and even lead to materials with enhanced solid-state emission. The unique combination of tunable luminescent properties and good charge transport characteristics makes fluorenone derivatives, including this compound, highly attractive for advanced optoelectronic applications. rsc.org

Luminescence and Electroluminescence from Fluorene-Containing Compounds (General to Fluorenone Derivatives)

Fluorene and its derivatives, including fluorenones, are a significant class of materials in optoelectronics due to their rigid, planar biphenyl (B1667301) structure and large π-conjugated system. sioc-journal.cn These structural features lead to desirable properties such as high photoluminescence efficiency, good thermal stability, and effective charge transport capabilities, making them promising for applications in organic light-emitting diodes (OLEDs). mdpi.com

The luminescence of fluorenone derivatives is highly dependent on their molecular structure. researchgate.net The introduction of different substituents at various positions on the fluorene core can significantly alter the photophysical properties. researchgate.net For instance, an electron-donating substituent tends to promote internal conversion, while an electron-withdrawing group facilitates triplet formation from the singlet excited state. researchgate.net The extension of the π-conjugation length by adding substituents typically results in a bathochromic (red) shift of the absorption and emission peaks. mdpi.com Research on 2,7-diphenylfluorenone derivatives has shown that these compounds can exhibit aggregation-induced emission (AIE) with high solid-state fluorescence quantum yields ranging from 29–65%. acs.org Some of these derivatives display reversible, stimuli-responsive solid-state luminescence, switching between different colors in response to temperature, pressure, or solvent vapor. acs.org This behavior is attributed to the formation of different excimers in various solid phases. acs.org

Aggregation and intermolecular hydrogen bonding also play a crucial role in the photoluminescent properties of fluorenone derivatives. rsc.org In solution, an equilibrium can exist between aggregated molecules and free ones, leading to dramatic changes in emission color, such as a gradual swap from yellow to blue, accompanied by a significant increase in intensity. rsc.org Photoluminescence emission from these materials often originates from intramolecular π–π* charge transfer transitions, which experience a strong redshift and a decrease in intensity due to aggregation and H-bonds. rsc.org

In the field of electroluminescence, fluorene-based compounds are used as efficient blue-emitting materials and hosts in OLEDs. rsc.org The performance of these OLEDs can be enhanced by creating devices based on exciplex emission. mdpi.com By incorporating fluorenone units as a green fluorophore and an iridium complex as a red phosphor into a single fluorene-based copolymer, stable white electroluminescence (W-EL) can be achieved. rsc.org Devices fabricated from such copolymers can cover the entire visible spectrum and achieve high luminance efficiencies. rsc.org Furthermore, photocrosslinkable nematic fluorene bisacrylates have been used to create OLEDs with polarized electroluminescence, reaching brightness levels of about 250 cd/m² and polarization ratios up to 25. spiedigitallibrary.org

Table 1: Photoluminescence Properties of Various Fluorenone Derivatives

Compound/Derivative ClassEmission Wavelength (nm)Key FindingsReference(s)
2,7-bis(4-methoxyphenyl)-9H-fluoren-9-one601 and 551Reversible switching between red and yellow emission. acs.org acs.org
2,7-bis(4-ethylphenyl)-9H-fluoren-9-one571 and 557Reversible switching between orange and yellow emission. acs.org acs.org
Donor-π−acceptor–π-donor fluorenonesYellow to BlueEmission color swaps from yellow to blue in THF solution due to disaggregation. rsc.org rsc.org
Naphthyl-substituted fluorenes (in OLED)452Saturated blue emission. researchgate.net researchgate.net
Anthryl-substituted fluorenes (in OLED)Blue-greenBroader blue-green emission spectrum. researchgate.net researchgate.net
FNF co-oligomer with Hg²⁺507Blue emission is quenched and a new green emission band appears upon addition of mercury cations. researchgate.net researchgate.net

Coordination Chemistry of Fluorenone-Based Ligands

Metal Chelation Abilities of Diazafluorenes and Analogous Systems (General to Fluorene derivatives with nitrogen atoms)

Chelation involves the bonding of a polydentate ligand (a molecule with multiple bonding sites) to a single central metal ion, forming a ring structure known as a chelate ring. wikipedia.orglibretexts.org Fluorene derivatives containing nitrogen atoms, such as 4,5-diazafluorenes, are excellent chelating agents. researchgate.netresearchgate.net These ligands are analogous to this compound and possess a bidentate N,N-chelate site that readily coordinates with a wide variety of metal ions. rsc.orgrsc.org

The 4,5-diazafluorene (B6599424) (daf) framework is structurally similar to well-known chelating ligands like 2,2'-bipyridyl and 1,10-phenanthroline. researchgate.net The rigid, planar structure and the precisely aligned bidentate nitrogen donors are beneficial for metal chelation. researchgate.net Derivatives of 4,5-diazafluorene can exhibit multiple coordination modes. researchgate.netrsc.org For instance, 4,5-diazafluoren-9-one (B35911) (dafo) typically acts as a bidentate chelate ligand but can also adopt monodentate or bridging coordination modes. rsc.org The versatility of these ligands allows for the synthesis of coordination polymers, multimetallic complexes, and self-assembled macrocycles. researchgate.netscholaris.ca

The metal chelation ability of these systems has been demonstrated with a vast range of metals across the periodic table, including transition metals like Cu(II), Fe(III), Ru(II), and Pd(II), as well as lanthanides. researchgate.netrsc.org The resulting metal complexes are stable and find applications in catalysis, photochemistry, and bioinorganic chemistry. researchgate.net The interaction is often strong, leading to the formation of well-defined geometric structures, such as octahedral complexes. nih.gov

Table 3: Metal Ions Complexed by 4,5-Diazafluorene and its Derivatives

Ligand SystemMetal IonsApplication/Significance of ComplexReference(s)
4,5-Diazafluorene (daf)Ru(II), Os(II)Dinuclear complexes for photophysical studies. researchgate.net
4,5-Diazafluorene (daf)Fe(III), Cu(II), Cd(II), Eu(III)Formation of various complexes for chemosensors and other applications. researchgate.net
4,5-Diazafluoren-9-one (dafo)Mn, Co, Ni, Cu, Zn, Mo, Ru, Pd, Ag, Cd, Re, Ir, Pt, Hg, LanthanidesServes as a versatile ligand with multiple coordination modes. rsc.org
Schiff base of 4,5-diazafluoreneAl(III)Highly selective and sensitive fluorescent probe for Al³⁺. researchgate.net
Fluorene-based bifunctional ligandCd(II), Pb(II)Construction of luminescent coordination polymers for sensing applications. rsc.org

Formation of Organometallic Complexes

Fluorenone-based ligands, including this compound and its analogs, readily react with metal precursors to form a diverse array of organometallic complexes. nih.govbohrium.com These reactions can proceed through various synthetic routes, such as alkane elimination or salt elimination, yielding complexes with unique structures and properties. researchgate.net

For example, fluorenone-based thiosemicarbazone ligands react with halide-bridged metal precursors like [(arene)MCl2]2 (where M = Ru, Rh, Ir) to produce mononuclear and dinuclear half-sandwich organometallic complexes. bohrium.com Similarly, hydrazone Schiff base ligands derived from 9-oxo-9H-fluorene-1-carboxylic acid form stable, octahedral complexes with Co(II), Cu(II), and Ni(II) ions. nih.gov The stoichiometry of these complexes is typically found to be 1:2 (Metal:Ligand). nih.gov

The fluorenyl ligand itself can exhibit versatile coordination modes within these complexes, binding to the metal center in η3 or η5 symmetric fashions, or even in unusual η3 dissymmetric ways that involve carbon atoms from both the central and adjacent rings. researchgate.net 4,5-Diazafluoren-9-one can also behave like a cyclopentadienone, reacting with organometallic precursors such as [Cp*Co(C2H4)2] to form air-stable sandwich-type complexes. chemicalbook.com The resulting organometallic compounds are explored for their applications in catalysis, materials science, and medicine. bohrium.comresearchgate.net

Analytical Chemistry Applications

Use as a Reagent in Chemical Detection (General to Fluorenones with specific properties)

The unique photophysical and chemical properties of fluorenone derivatives make them valuable reagents in analytical chemistry, particularly for the development of chemical sensors. ontosight.ai Their highly conjugated π-electron system and the ability to modify their structure with specific functional groups allow for the design of sensitive and selective colorimetric and fluorescent probes. spiedigitallibrary.orgresearchgate.net

Fluorenone-based sensors have been successfully developed for the detection of various analytes, including metal ions and organic molecules. For instance, a Schiff base derived from 4,5-diazafluorene acts as a highly selective and sensitive fluorescent "turn-on" probe for aluminum ions (Al³⁺), with a detection limit as low as 3.7 x 10⁻⁸ M. researchgate.net The fluorescence enhancement is significant and can be observed with the naked eye under a UV lamp. researchgate.net

Other fluorenone derivatives have been engineered to detect anions. Sensors designed with a donor-acceptor (D-A) architecture have shown selective fluorescence enhancement for iodide (I⁻) ions with nanomolar detection limits (8.0 nM). nih.govacs.org This high sensitivity is achieved through the inhibition of intramolecular charge transfer and C=N isomerization upon binding with iodide. nih.gov This "turn-on" response is advantageous, as many previous iodide sensors relied on a less sensitive fluorescence quenching mechanism. nih.govacs.org

Beyond ion detection, amino fluorenone derivatives have been used to create optical receptors for volatile organic compounds. A self-assembled monolayer of 1-amino-9-fluorenone on a quartz substrate was shown to be a sensitive receptor for detecting cyclohexane (B81311) vapor through changes in its optical absorption spectrum. spiedigitallibrary.org These examples highlight the versatility of fluorenones as tunable platforms for creating next-generation chemical sensors. researchgate.net

Table 4: Application of Fluorenone Derivatives in Chemical Detection

Fluorenone Derivative/SensorAnalyte DetectedDetection MethodKey Result / Detection LimitReference(s)
Schiff base of 4,5-diazafluoreneAl³⁺Fluorescence Enhancement ("Turn-on")3.7 x 10⁻⁸ M researchgate.net
Sensor 1 (Fluorenone-based)I⁻Fluorescence Enhancement ("Turn-on")8.0 nM nih.govacs.org
Sensor 2 (Fluorenone-based)I⁻Fluorescence Enhancement ("Turn-on")11.0 nM nih.govacs.org
1-Amino-9-fluorenone (SAM)Cyclohexane VapourOptical AbsorptionGood sensing sensitivity based on changes in reflected light intensity. spiedigitallibrary.org spiedigitallibrary.org
FNF co-oligomerHg²⁺Fluorescence Quenching & RatiometricHigh sensitivity and selectivity toward mercury cations. researchgate.net researchgate.net

Fluorescent Sensors (General to Fluorene-containing compounds)

The rigid, planar, and highly conjugated structure of the fluorene system provides an excellent platform for the development of fluorescent sensors. Fluorene and its derivatives are known for their desirable photophysical properties, including high fluorescence quantum yields, large Stokes shifts, and excellent photostability, which are crucial for sensitive and reliable detection applications. nih.govdphen1.comuri.edu The versatility of the fluorene core, particularly the reactivity of the C2, C7, and C9 positions, allows for the straightforward introduction of various functional groups, creating tailored receptors for specific analytes. researchgate.net This has led to the design of a wide array of fluorene-based chemosensors for detecting metal ions, anions, and other molecules. rsc.orgnih.gov

The sensing mechanism of these compounds often relies on processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and chelation-enhanced fluorescence (CHEF). rsc.org These mechanisms can result in either a "turn-on" response, where fluorescence intensity is significantly enhanced upon binding to an analyte, or a "turn-off" response, characterized by fluorescence quenching. nih.govbenthamdirect.com

Detailed Research Findings

Research has demonstrated the successful application of fluorene-containing compounds in detecting a variety of metal ions with high selectivity and sensitivity.

Detection of Zinc (Zn²⁺) and Cadmium (Cd²⁺): A fluorene–pyridine linked imine conjugate, named HAFPA, was synthesized as a selective sensor for Zn²⁺ and Cd²⁺ ions. rsc.org Upon interaction with these ions, the probe exhibits a significant fluorescence enhancement accompanied by a notable red shift of approximately 60-65 nm. rsc.org This "turn-on" response is attributed to a chelation-enhanced fluorescence (CHEF) process. rsc.org The binding and sensing behavior have been confirmed through various spectroscopic methods, and the sensor has proven effective for detecting intracellular Zn²⁺ and Cd²⁺ in A549 cells without cytotoxicity. rsc.org Another fluorene derivative functionalized with a carboxylic binding site and a cyano moiety demonstrated sensitivity to Cd(II) ions at a neutral pH, with a detection limit of 0.289 mg/L. tandfonline.com

Detection of Copper (Cu²⁺) and Iron (Fe³⁺): A "turn-off" sensor, designated as probe FLPG (methyl 2-(2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanamido)acetate), was developed for the recognition of Cu²⁺ and Fe³⁺. benthamdirect.com The fluorescence of this probe is considerably quenched in the presence of these ions due to a ligand-to-metal charge transfer (LMCT) mechanism. benthamdirect.com The sensor demonstrates high sensitivity with detection limits of 25.07 nM for Cu²⁺ and 37.80 nM for Fe³⁺. benthamdirect.com Similarly, a fluorene-based polymer of intrinsic microporosity (PIM), PFLTB, was created for the rapid and selective detection of Fe³⁺, showing fluorescence quenching with a detection limit of 5.04 μmol L⁻¹ and a response time of just 10 seconds. researchgate.net

Detection of Aluminum (Al³⁺): A Schiff base derived from 4,5-diazafluorene, known as DFSB, acts as a highly selective "off-on" fluorescent chemosensor for Al³⁺. rsc.org The probe itself is weakly fluorescent, but upon the addition of Al³⁺, it displays a remarkable 1312-fold enhancement in fluorescence intensity, which is easily visible to the naked eye under a UV lamp. rsc.org The sensor has a very low detection limit for Al³⁺, calculated to be 3.7 x 10⁻⁸ M. rsc.org The complexation is reversible with the addition of EDTA. rsc.org

Detection of Mercury (Hg²⁺): Hydrophilic bis(1,2,3-triazolyl)fluorene derivatives have been synthesized and characterized as fluorescent probes for both Zn²⁺ and Hg²⁺. nih.gov Chelation with these ions leads to a blue-shift in the absorption and emission spectra and a roughly two-fold enhancement in fluorescence. nih.gov The probes form complexes with the metal ions and exhibit high binding constants, particularly for Hg²⁺. nih.gov

Detection of Anions (I⁻): The fluorene scaffold is not limited to cation detection. Fluorenone-based sensors have been developed for the selective detection of iodide (I⁻) ions. acs.org These sensors exhibit a "turn-on" fluorescence response through the inhibition of intramolecular charge transfer and C=N isomerization upon binding with iodide. acs.org This approach achieved a low detection limit of 8.0 nM and proved effective in various samples, including tap water and urine. acs.org

The table below summarizes the performance of several representative fluorene-based fluorescent sensors.

Fluorene Derivative / SensorTarget Analyte(s)Sensing Mechanism / ResponseLimit of Detection (LOD)Source(s)
HAFPA Zn²⁺, Cd²⁺"Turn-on" (CHEF), Red Shift (~60-65 nm)Not specified in abstract rsc.org
Probe FLPG Cu²⁺, Fe³⁺"Turn-off" (LMCT), Quenching25.07 nM (Cu²⁺), 37.80 nM (Fe³⁺) benthamdirect.com
PFLTB (Polymer) Fe³⁺Quenching5.04 µmol/L researchgate.net
DFSB (Schiff Base) Al³⁺"Turn-on" (>1312-fold enhancement)3.7 x 10⁻⁸ M rsc.org
Hydrophilic bis(1,2,3-triazolyl)fluorene Zn²⁺, Hg²⁺Fluorescence EnhancementNot specified (Binding Constants: 10⁸ M⁻¹ for Zn²⁺, 10¹⁶ M⁻¹ for Hg²⁺) nih.gov
Fluorenone-based sensor 1 I⁻"Turn-on" (Fluorescence Enhancement)8.0 nM acs.org

Future Research Directions and Unexplored Avenues for 4,5 Diamino 9h Fluoren 9 One

Development of Novel Synthetic Routes with Enhanced Efficiency

Currently, a standardized, high-yield synthesis for 4,5-Diamino-9H-fluoren-9-one is not well-documented in mainstream chemical literature, with the compound being noted for its rarity. sigmaaldrich.com Future research must prioritize the development of efficient and scalable synthetic pathways. A plausible and logical approach would involve the multi-step synthesis starting from 9H-fluoren-9-one.

The proposed pathway would likely involve:

Nitration: The regioselective dinitration of the fluorenone core at the 4 and 5 positions to yield 4,5-Dinitro-9H-fluoren-9-one. This step is critical, as controlling the regioselectivity of electrophilic aromatic substitution on the fluorenone scaffold can be challenging. researchgate.net Research into optimizing reaction conditions, such as the choice of nitrating agent (e.g., HNO₃/H₂SO₄, NO₂BF₄) and temperature, is essential to maximize the yield of the desired isomer over other dinitro- or polynitro- products.

Reduction: The subsequent reduction of the dinitro intermediate to the target diamine. A variety of reducing agents could be explored, from classic metal-acid systems (like SnCl₂/HCl) to catalytic hydrogenation (e.g., H₂ over Pd/C). The efficiency and chemoselectivity of this reduction will be paramount, aiming to reduce the nitro groups without affecting the ketone functionality.

A prospective synthetic scheme is outlined below.

Table 1: Proposed Synthetic Pathway for this compound

Step Reactant Proposed Reagents Product Key Research Focus
1 9H-Fluoren-9-one Concentrated HNO₃ / H₂SO₄ 4,5-Dinitro-9H-fluoren-9-one Optimizing regioselectivity; separation of isomers.

Further research could also explore "greener" synthetic alternatives, potentially using flow chemistry to control the hazardous nitration step or employing novel catalytic systems for the reduction to improve efficiency and minimize waste.

Exploration of Undiscovered Reactivity Profiles

The most intriguing structural feature of this compound is the ortho-diamine arrangement. This configuration is known in other aromatic systems, like o-phenylenediamine, to be a precursor for a wide range of heterocyclic compounds. This reactivity remains completely unexplored for the fluorenone scaffold and represents a significant opportunity for creating novel, complex molecular architectures.

Future research should investigate:

Condensation Reactions: The reaction of the vicinal diamines with 1,2-dicarbonyl compounds (like glyoxal (B1671930) or benzil) to form novel quinoxaline (B1680401) derivatives fused to the fluorene (B118485) system.

Heterocycle Formation: The reaction with carboxylic acids or their derivatives to form benzimidazole-type structures, and with phosgene (B1210022) or its equivalents to create benzimidazolones. Such reactions would yield rigid, planar heterocyclic systems with potentially valuable photophysical properties.

Schiff Base Chemistry: While the amino groups can form Schiff bases, the proximity of the two amines could lead to unique macrocyclic structures upon reaction with dialdehydes.

Table 2: Potential Unexplored Reactions of this compound

Reactant Class Example Reagent Potential Product Class Significance
1,2-Dicarbonyls Benzil Fluoreno[4,5-b]quinoxalines Extended π-conjugated systems for electronic materials.
Carboxylic Acids Acetic Acid Fluoreno[4,5-d]imidazoles Rigid heterocyclic scaffolds for medicinal chemistry or ligands.

Advanced Material Design Incorporating the this compound Core

The 2,7-diamino isomer of fluorenone is a well-established monomer for producing high-performance polymers such as polyimides and polyamides, which benefit from the rigidity and thermal stability of the fluorene core. nih.govgoogle.com These polymers typically have a linear or gently curved backbone. The use of this compound as a monomer would be a paradigm shift in the design of fluorene-based polymers.

The key areas for exploration are:

Polymer Synthesis: Its use as a diamine monomer in polycondensation reactions with various dianhydrides (for polyimides) or diacyl chlorides (for polyamides).

Structural Impact: The 4,5-substitution pattern will enforce a sharp "kink" or bend in the polymer backbone. This is in stark contrast to the linear propagation from the 2,7-isomer. This structural change is expected to drastically alter the polymer's properties.

Property Analysis: The resulting "kinked" polymers are hypothesized to have higher solubility, different chain packing morphologies, and potentially altered thermal and mechanical properties compared to their linear counterparts. These new materials could be valuable for applications requiring solution-processability, such as gas separation membranes or coatings.

Table 3: Comparison of Potential Polymer Properties

Feature Polymers from 2,7-Diamino-9H-fluoren-9-one Proposed Polymers from this compound
Monomer Geometry Linear Kinked / Bent
Polymer Architecture Linear or gently curved chains Sharp turns in polymer backbone
Expected Solubility Often limited in common organic solvents Potentially enhanced solubility
Chain Packing High potential for ordered, π-stacked domains Disrupted packing, likely more amorphous

| Potential Applications | Thermally stable fibers, films, OLEDs | Soluble polymers for membranes, printable electronics. |

Interdisciplinary Research with Emerging Technologies

The unique electronic properties of the fluorene scaffold, combined with the specific functionality of this compound, opens doors for interdisciplinary applications. pku.edu.cn

Chelation and Sensing: The adjacent amino groups form a perfect bidentate chelation site for metal ions. This is analogous to the well-known ligand 1,10-phenanthroline. smolecule.com The binding of a metal ion would be expected to cause a significant change in the electronic structure and photophysical properties (color or fluorescence) of the molecule. This could be harnessed to create highly selective and sensitive colorimetric or fluorescent sensors for specific metal ions.

Molecular Electronics: The rigid, conjugated structure makes it a candidate for use in molecular-scale electronics. pku.edu.cn Its ability to be functionalized via the amino and ketone groups allows it to be anchored to electrodes or modified with probes, creating opportunities for building molecular wires or switches.

Aggregation-Induced Emission (AIE): Many fluorene derivatives exhibit AIE, where they become highly emissive in an aggregated state. researchgate.net Investigating whether this compound or its derivatives possess AIE properties could lead to new materials for bio-imaging, light-emitting diodes, and chemical sensors.

The exploration of this underutilized molecule promises to yield not only a deeper understanding of structure-property relationships in fluorene chemistry but also a new generation of functional materials and molecules tailored for advanced applications.

Q & A

Basic Research: What synthetic methodologies are effective for preparing 4,5-Diamino-9H-fluoren-9-one?

Answer:
The synthesis typically involves functionalization of the fluorenone core. A Grignard reagent approach (e.g., aryl bromide and magnesium) can introduce substituents to the carbonyl group, followed by amination steps. For example, refluxing 4,5-diazafluoren-9-one with Grignard reagents in dry ether, followed by hydrolysis and purification via column chromatography (SiO₂, EtOAc/hexane), yields derivatives with high purity . Key considerations:

  • Temperature control : Maintain reflux conditions (2–6 hours) to ensure complete reaction.
  • Purification : Recrystallization from CH₂Cl₂/hexane improves crystallinity for structural validation.

Advanced Research: How can crystallographic refinement challenges be addressed for amino-substituted fluorenone derivatives?

Answer:
High-resolution X-ray diffraction data and robust refinement software (e.g., SHELXL) are critical. Challenges include:

  • Disorder in amino groups : Use restraints (DFIX, ISOR) to model thermal motion and hydrogen bonding.
  • Data-to-parameter ratio : Aim for ratios >10:1 to avoid overfitting. For example, a study on a similar compound achieved an R factor of 0.052 using SHELXL with 13.0 data-to-parameter ratio .
  • Twinned data : Employ twin refinement protocols in SHELXL for pseudo-merohedral twinning .

Basic Research: What analytical techniques are recommended for characterizing this compound?

Answer:

  • UV/Vis spectroscopy : Detect π→π* transitions (e.g., fluorenone backbone absorbs at ~250–300 nm) .
  • NMR : ¹H and ¹³C NMR confirm amino group integration and regiochemistry.
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) to confirm molecular formula.
  • Single-crystal X-ray diffraction : Resolve spatial arrangement of amino substituents .

Advanced Research: How can contradictions in reported biological activity data for amino-fluorenone derivatives be resolved?

Answer:
Contradictions often arise from assay variability or unaccounted stereoelectronic effects. Mitigation strategies:

  • Dose-response standardization : Use IC₅₀ values from ≥3 independent experiments to reduce noise.
  • Computational modeling : Perform DFT calculations (e.g., HOMO-LUMO gaps) to correlate electronic properties with activity .
  • Structural analogs : Compare with derivatives like 2-{[3-(4-chlorophenyl)-3-oxo-1-phenylpropyl]amino}-9H-fluoren-9-one (C₂₀H₁₉ClN₂O) to isolate substituent effects .

Basic Research: What safety protocols are essential for handling this compound in the lab?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid dermal/ocular exposure.
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of fine particles.
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation .
  • First aid : For accidental exposure, rinse with water for 15 minutes and seek medical consultation .

Advanced Research: How do steric and electronic effects of amino substituents influence fluorescence properties?

Answer:

  • Steric effects : Bulky substituents (e.g., aryl groups) reduce aggregation-induced quenching.
  • Electronic effects : Electron-donating amino groups enhance intramolecular charge transfer (ICT), shifting emission wavelengths. For example, 9-aryl-xanthenol analogs show pH-dependent fluorescence via ICT modulation .
  • Experimental validation : Use time-resolved fluorescence spectroscopy to quantify quantum yields and Stokes shifts.

Basic Research: What solvent systems are optimal for recrystallizing amino-fluorenone derivatives?

Answer:

  • Polar aprotic solvents : CH₂Cl₂/hexane (1:5 v/v) balances solubility and slow evaporation for high-quality crystals .
  • Ethanol/water mixtures : Effective for derivatives with hydrophilic substituents.

Advanced Research: How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Answer:

  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to identify reactive sites (e.g., amino groups as nucleophiles).
  • Frontier molecular orbitals : Analyze HOMO localization to predict regioselectivity in Suzuki-Miyaura couplings .

Basic Research: What are the key differences between this compound and structurally similar compounds?

Answer:

CompoundKey FeaturesReference
9H-Fluoren-9-oneLacks amino groups; used as a precursor for derivatives
4-Amino-9H-fluoren-9-oneSingle amino group; lower steric hindrance for functionalization
4,7-Difluoro-9H-fluoren-2-amineFluorine substituents enhance metabolic stability in drug candidates

Advanced Research: What strategies improve the yield of multi-step syntheses involving this compound?

Answer:

  • Stepwise protection : Use Fmoc groups to protect amines during subsequent reactions .
  • Catalyst optimization : Employ Pd(PPh₃)₄ for Buchwald-Hartwig amination (≥90% yield).
  • In-line purification : Integrate flash chromatography after each step to isolate intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.